3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H17N3O2S and its molecular weight is 387.46. The purity is usually 95%.
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Scientific Research Applications
Catalytic Synthesis
Yanhong Jiang and Chaoguo Yan (2016) explored the use of indium chloride as a catalyst in synthesizing functionalized benzamides, including compounds similar to 3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide. This process highlights the compound's relevance in organic synthesis, particularly in producing benzamides with potential pharmaceutical applications (Jiang & Yan, 2016).
Antimicrobial Properties
A study by Palkar et al. (2017) on benzothiazole derivatives, closely related to the compound , demonstrated significant antibacterial properties, especially against Staphylococcus aureus and Bacillus subtilis. This research suggests the potential of this compound in developing new antibacterial agents (Palkar et al., 2017).
Anticancer Applications
Ö. Yılmaz et al. (2015) synthesized indapamide derivatives with structural similarities to the compound of interest, demonstrating significant anticancer activity, particularly against melanoma cell lines. This suggests the potential of this compound in cancer research (Yılmaz et al., 2015).
Synthesis and Structural Studies
B. K. Sagar et al. (2018) investigated the synthesis and molecular structures of benzamides structurally related to the compound . Their research offers insights into the molecular conformations and supramolecular aggregation of these compounds, which is vital for understanding their biological activity (Sagar et al., 2018).
Antifungal Agents
Research by Narayana et al. (2004) on thiazolyl benzamides, similar in structure to the compound , indicated potential as antifungal agents. This suggests a possible application of this compound in developing new treatments for fungal infections (Narayana et al., 2004).
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in regulating blood glucose levels by breaking down oligosaccharides and disaccharides into α-glucose .
Mode of Action
The compound acts as a non-competitive inhibitor of α-glucosidase . This means it binds to a site on the enzyme other than the active site, changing the enzyme’s shape and preventing it from effectively catalyzing its reaction .
Biochemical Pathways
By inhibiting α-glucosidase, the compound disrupts the breakdown of complex carbohydrates into glucose. This leads to a decrease in postprandial hyperglycemia, which is a significant concern in conditions like type 2 diabetes .
Result of Action
The inhibition of α-glucosidase leads to a reduction in blood glucose levels, making this compound potentially useful in the management of type 2 diabetes . It’s also worth noting that some compounds in this class have shown no effect on the cell viability of human normal hepatocyte (LO2) and human liver cancer (HepG2) cells , suggesting a degree of safety in their use.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-indol-1-yl-N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c26-19-10-4-8-17-20(19)28-22(23-17)24-21(27)15-6-3-7-16(13-15)25-12-11-14-5-1-2-9-18(14)25/h1-3,5-7,9,11-13H,4,8,10H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMYYNLSKJUCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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